REACTION_CXSMILES
|
[O:1]1CCOCC1.[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11](N)=[O:12])[CH2:8][CH3:9].Cl.N(OCCCC)=O>[OH-].[K+]>[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11]([OH:1])=[O:12])[CH2:8][CH3:9] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.432 mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)N)(CCC)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a dropping-funnel
|
Type
|
CUSTOM
|
Details
|
rose from 31° to 43°C
|
Type
|
TEMPERATURE
|
Details
|
necessitated cooling in a water-bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was then maintained for 2 hours at 85°-90°C
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The dioxan was distilled off under a reduced pressure of 20 mm. Hg
|
Type
|
CUSTOM
|
Details
|
a pasty residue obtained at room-temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was decanted out
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 75 g of ethyl ether
|
Type
|
CUSTOM
|
Details
|
was acidified with 118 g of a 36% solution of hydrochloric acid (at 10° /20°C)
|
Type
|
CUSTOM
|
Details
|
was decanted out
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase
|
Type
|
WASH
|
Details
|
The ethereal solution was washed twice with 100 g of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried for 24 hours over 100 g of anhydrous sodium sulphate
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
The ethyl ether was distilled off under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The fraction obtained boiled at 126° to 128°C
|
Type
|
CUSTOM
|
Details
|
crystallized rapidly
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)O)(CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |